(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Overview
Description
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
- The compound is used in the synthesis of thieno[3,4-c]pyrazoles, which are further converted into various cycloadducts. This demonstrates its utility in creating diverse molecular structures (Baraldi et al., 1998).
Formation of Pyrazine N-Oxides
- It plays a role in the synthesis of indeno[1,2-b]pyrazine N-oxides, indicating its importance in the formation of complex heterocyclic compounds (Mazhukin et al., 1994).
Catalysis in Synthesis
- The compound serves as a catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showing its effectiveness in facilitating multi-component reactions (Khazaei et al., 2015).
Role in NMR Spectroscopy and X-ray Diffraction Analysis
- It is used in reactions studied through NMR spectroscopy and X-ray diffraction, aiding in the elucidation of complex reaction mechanisms (Chimichi et al., 1996).
Novel Compound Formation
- Utilized in the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, highlighting its versatility in chemical transformations (Harb et al., 1989).
Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazines
- Key in synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, contributing to the creation of new molecules for potential pharmacological studies (El‐Dean et al., 2018).
X-Ray Crystal Studies
- Employed in the study of o-quinonoid heterocycles, where its crystal structure was determined, aiding in the understanding of molecular interactions and arrangement (Mørkved et al., 2007).
Monoamine Oxidase Inhibitory Activity
- Part of research involving monoamine oxidase inhibitors, indicating its potential in neuroscience and pharmacological research (Ahmad et al., 2019).
Antimicrobial and Antiviral Testing
- Utilized in the synthesis of compounds for antimicrobial and antiviral testing, showing its significance in developing new therapeutic agents (Joshi et al., 2010).
Electrophilic Esterification and Antiviral Evaluation
- Involved in electrophilic esterification processes leading to the synthesis of pyrazinoic acid C-nucleosides, demonstrating its role in antiviral research (Walker et al., 1998).
Properties
IUPAC Name |
(4aS,7aR)-4-ethyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c1-2-10-4-3-9-7-5-13(11,12)6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGNGGYRKDVLT-OXOJUWDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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